molecular formula C13H16N2 B8383531 5-Amino-3-butylisoquinoline

5-Amino-3-butylisoquinoline

Cat. No.: B8383531
M. Wt: 200.28 g/mol
InChI Key: RIXACYCTQSOLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-butylisoquinoline is a heterocyclic compound featuring an isoquinoline core substituted with an amino group (-NH₂) at position 5 and a butyl chain (-C₄H₉) at position 3. Isoquinoline derivatives are pivotal in medicinal chemistry and materials science due to their aromaticity and functional versatility.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-butylisoquinolin-5-amine

InChI

InChI=1S/C13H16N2/c1-2-3-6-11-8-12-10(9-15-11)5-4-7-13(12)14/h4-5,7-9H,2-3,6,14H2,1H3

InChI Key

RIXACYCTQSOLND-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=CC=C2N)C=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and properties of 5-Amino-3-butylisoquinoline and related compounds:

Compound Name Core Structure Substituents CAS Number Key Properties/Applications
5-Amino-3-butylisoquinoline Isoquinoline C5-NH₂, C3-butyl Not provided Potential drug candidate; enhanced lipophilicity
5-Bromoisoquinoline Isoquinoline C5-Br 34784-04-8 Intermediate for synthesis; reactive in metalation to yield amino derivatives
5-Amino-1-chloroisoquinoline Isoquinoline C5-NH₂, C1-Cl 374554-54-8 Precursor for nucleophilic substitutions; commercially available
3-Amino-5-tert-butylisoxazole Isoxazole C3-NH₂, C5-tert-butyl Not provided Research applications in heterocyclic chemistry

Research Findings and Trends

  • Positional Selectivity: Substituent position critically influences reactivity. For example, bromine at position 5 directs metalation to position 6, whereas amino groups alter regioselectivity in subsequent reactions .
  • Commercial Viability: 5-Amino-1-chloroisoquinoline’s broad supplier network reflects its industrial relevance, contrasting with the niche research status of 5-Amino-3-butylisoquinoline .
  • Structural Diversity: While 3-Amino-5-tert-butylisoxazole shares substituent similarities (amino and alkyl groups), its isoxazole core diverges from isoquinoline in electronic and geometric properties, limiting direct comparability .

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